
1-Methylpiperazine-d4 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpiperazine dihydrochloride is a chemical compound with the molecular formula CHClN . It has an average mass of 173.084 Da and a monoisotopic mass of 172.053406 Da . It is also known by other names such as 1-Methylpiperazindihydrochlorid (German), 1-Méthylpipérazine, dichlorhydrate (French), and Piperazine, 1-methyl-, hydrochloride (1:2) .
Synthesis Analysis
The synthesis of 1-Methylpiperazine-d4 Dihydrochloride involves several methods. One of the methods includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the reduction of MNP with zinc powder in acetic acid or with hydrogen using a palladium catalyst .Molecular Structure Analysis
The molecular structure of 1-Methylpiperazine-d4 Dihydrochloride can be represented by the IUPAC Standard InChI: InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3 . The CAS Registry Number for this compound is 109-01-3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methylpiperazine-d4 Dihydrochloride include a molecular weight of 100.1622 . It has an average mass of 173.084 Da and a monoisotopic mass of 172.053406 Da .Applications De Recherche Scientifique
Trends and Applications in Medicinal Chemistry The N-phenylpiperazine subunit, closely related to 1-Methylpiperazine derivatives, is a versatile scaffold used extensively in medicinal chemistry. Some derivatives have reached late-stage clinical trials, especially for the treatment of CNS disorders, demonstrating the 'druglikeness' of this scaffold. The scaffold is versatile and can be modulated for various therapeutic areas, suggesting broad applications in drug discovery (Maia, Tesch, & Fraga, 2012).
Pharmacokinetics and Metabolism Studies Arylpiperazine derivatives, which include structures similar to 1-Methylpiperazine-d4 Dihydrochloride, have been the focus of extensive pharmacokinetic and metabolism studies. These compounds are known for their variety of effects related to serotonin receptor activities and undergo extensive metabolism, including N-dealkylation. Studies in this field contribute to understanding the disposition, metabolism, and pharmacological actions of these compounds, which are crucial for their therapeutic applications (Caccia, 2007).
Biological Interactions and Potential Uses Compounds like Hoechst 33258, a benzimidazole derivative with similarities to the piperazine structure, bind strongly to the minor groove of DNA, showing specificity for AT-rich sequences. Such compounds are widely used as fluorescent DNA stains and find applications in cell biology, chromosome analysis, and radioprotection. This indicates the potential for derivatives like 1-Methylpiperazine-d4 Dihydrochloride to be used in similar domains, especially where specific interactions with biological molecules are of interest (Issar & Kakkar, 2013).
Safety And Hazards
Orientations Futures
The piperazine moiety, which is a part of 1-Methylpiperazine-d4 Dihydrochloride, is often found in drugs or bioactive molecules. This widespread presence is due to its different possible roles and the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule . Therefore, future research could focus on exploring more applications of this compound in various fields.
Propriétés
Numéro CAS |
81586-76-7 |
|---|---|
Nom du produit |
1-Methylpiperazine-d4 Dihydrochloride |
Formule moléculaire |
C₅H₁₀D₄Cl₂N₂ |
Poids moléculaire |
177.11 |
Synonymes |
N-Methylpiperazine-d4 Dihydrochloride; 4-Methyl-piperazine-2,2,6,6-d4 Dihydrochloride; 1-Methylpiperazine-3,3,5,5-d4 Dihydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



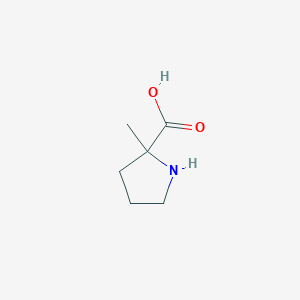
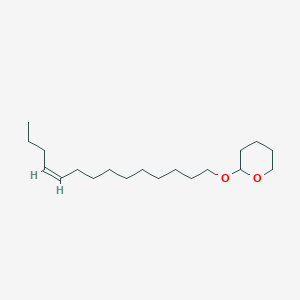
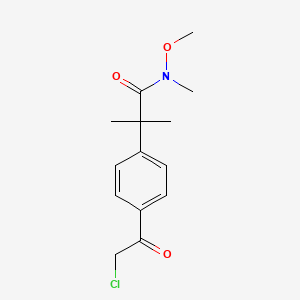
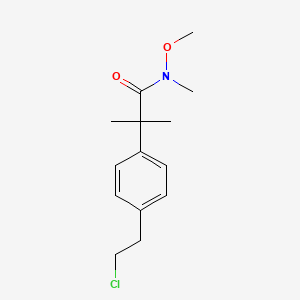
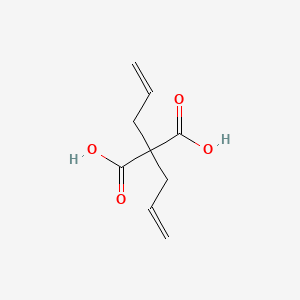
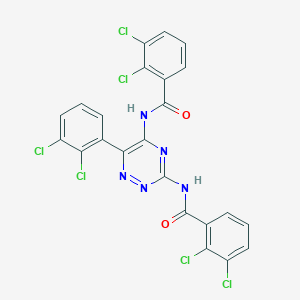
![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)